N'-{(E)-[1-(2-chlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}benzohydrazide
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Overview
Description
N’-{(Z)-[1-(2-CHLOROPHENYL)-4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDENE]METHYL}BENZOHYDRAZIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a chlorophenyl group, a thioxotetrahydropyrimidinylidene moiety, and a benzohydrazide group
Preparation Methods
The synthesis of N’-{(Z)-[1-(2-CHLOROPHENYL)-4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDENE]METHYL}BENZOHYDRAZIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thioxotetrahydropyrimidinylidene intermediate: This step involves the reaction of a chlorophenyl-substituted urea with a thiourea derivative under acidic conditions to form the thioxotetrahydropyrimidinylidene intermediate.
Condensation with benzohydrazide: The intermediate is then reacted with benzohydrazide in the presence of a suitable catalyst, such as acetic acid, to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of advanced catalytic systems and continuous flow reactors.
Chemical Reactions Analysis
N’-{(Z)-[1-(2-CHLOROPHENYL)-4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDENE]METHYL}BENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-{(Z)-[1-(2-CHLOROPHENYL)-4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDENE]METHYL}BENZOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-{(Z)-[1-(2-CHLOROPHENYL)-4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDENE]METHYL}BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes such as inflammation and oxidative stress.
Comparison with Similar Compounds
N’-{(Z)-[1-(2-CHLOROPHENYL)-4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDENE]METHYL}BENZOHYDRAZIDE can be compared with other similar compounds, such as:
N’-[(Z)-[1-(2-chlorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]benzohydrazide: This compound has a similar structure but lacks the thioxo group, which may affect its chemical reactivity and biological activity.
2-Bromo-N’-{(Z)-[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}benzohydrazide: This compound contains a pyrrole ring instead of the thioxotetrahydropyrimidinylidene moiety, leading to different chemical and biological properties.
Properties
Molecular Formula |
C18H13ClN4O3S |
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Molecular Weight |
400.8 g/mol |
IUPAC Name |
N-[(E)-[1-(2-chlorophenyl)-6-hydroxy-4-oxo-2-sulfanylidenepyrimidin-5-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C18H13ClN4O3S/c19-13-8-4-5-9-14(13)23-17(26)12(16(25)21-18(23)27)10-20-22-15(24)11-6-2-1-3-7-11/h1-10,26H,(H,22,24)(H,21,25,27)/b20-10+ |
InChI Key |
RYAQOYYWKDUUER-KEBDBYFISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=C(N(C(=S)NC2=O)C3=CC=CC=C3Cl)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=C(N(C(=S)NC2=O)C3=CC=CC=C3Cl)O |
Origin of Product |
United States |
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